3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

Catalog No.
S12530853
CAS No.
M.F
C13H9ClF3NO2S
M. Wt
335.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-su...

Product Name

3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

InChI

InChI=1S/C13H9ClF3NO2S/c14-11-7-9(3-6-12(11)21(18,19)20)8-1-4-10(5-2-8)13(15,16)17/h1-7H,(H2,18,19,20)

InChI Key

UYDKPXKDQLYAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F

3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound characterized by its biphenyl structure with specific functional groups. The presence of a chlorine atom, a trifluoromethyl group, and a sulfonamide moiety gives it unique properties that are of interest in various fields, particularly in medicinal chemistry. The molecular formula for this compound is C13H8ClF3N2O2S, and it exhibits a complex arrangement of atoms that contributes to its chemical behavior and biological activity.

Typical of sulfonamides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom or the aromatic carbon adjacent to the sulfonamide.
  • Electrophilic Aromatic Substitution: The chlorinated and trifluoromethyl groups on the biphenyl structure can direct electrophilic substitution reactions, allowing for further functionalization of the aromatic rings.
  • Reduction Reactions: The sulfonamide group can be reduced under specific conditions, potentially altering its biological activity.

3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide has shown potential biological activity, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against different bacterial strains.

Additionally, the trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity in pharmaceutical compounds.

Several methods can be employed to synthesize 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide:

  • Direct Sulfonation: This method involves the reaction of 3-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl] with a sulfonyl chloride in the presence of a base to form the sulfonamide.
  • Nucleophilic Substitution: Starting from 3-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl], a nucleophile such as an amine can be introduced to form the sulfonamide.
  • Coupling Reactions: Utilizing coupling agents or catalysts, it is possible to couple aryl amines with sulfonyl chlorides to yield the desired compound.

The primary applications of 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide include:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for drug development aimed at treating bacterial infections.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic compounds or pharmaceuticals.
  • Research: Utilized in studies related to drug design and development due to its unique structural characteristics.

Interaction studies involving 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide typically focus on its binding affinity to various biological targets. Research may include:

  • Binding Studies: Assessing how well the compound interacts with enzymes involved in bacterial metabolism.
  • In Vivo Studies: Evaluating its efficacy and safety in animal models to determine potential therapeutic applications.

These studies help elucidate the mechanisms of action and potential side effects associated with this compound.

Several compounds share structural similarities with 3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide. A comparison highlights their unique features:

Compound NameStructureUnique Features
4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-olStructureHydroxyl group instead of sulfonamide
4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-sulfonamide-Methyl group enhances lipophilicity
2-Chloro-5-(trifluoromethyl)phenol-Lacks biphenyl structure; used in different applications

These compounds illustrate variations in functional groups that influence their biological activities and applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

334.9994619 g/mol

Monoisotopic Mass

334.9994619 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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